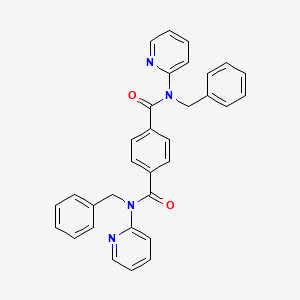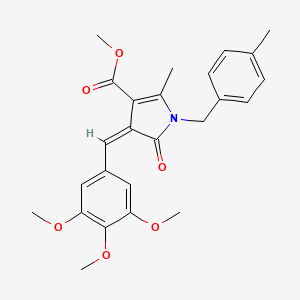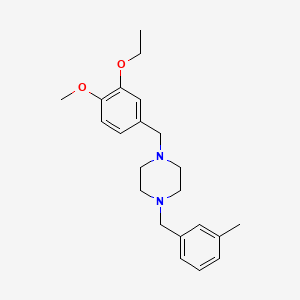![molecular formula C24H21ClN4O2 B11636327 2,5-Pyrrolidinedione, 3-[[2-(4-chlorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]- CAS No. 1040869-27-9](/img/structure/B11636327.png)
2,5-Pyrrolidinedione, 3-[[2-(4-chlorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Pirrolidindiona, 3-[[2-(4-clorofenil)etil]amino]-1-[4-(2-fenildiazenil)fenil]- es un complejo compuesto orgánico con una estructura única que incluye un núcleo de pirrolidindiona, un grupo clorofenilo y un grupo fenildiazenil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,5-Pirrolidindiona, 3-[[2-(4-clorofenil)etil]amino]-1-[4-(2-fenildiazenil)fenil]- generalmente implica múltiples pasos, incluida la formación del núcleo de pirrolidindiona y la posterior unión de los grupos clorofenilo y fenildiazenil. Las rutas sintéticas comunes pueden incluir:
Formación del Núcleo de Pirrolidindiona: Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones ácidas o básicas.
Unión del Grupo Clorofenilo: Este paso puede implicar el uso de clorofeniletilamina y reactivos de acoplamiento apropiados.
Unión del Grupo Fenildiazenil: Esto se puede hacer a través de reacciones de diazotación seguidas de acoplamiento con el núcleo de pirrolidindiona.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de equipos de síntesis automatizados y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,5-Pirrolidindiona, 3-[[2-(4-clorofenil)etil]amino]-1-[4-(2-fenildiazenil)fenil]- puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores para modificar los grupos funcionales.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, particularmente en los grupos clorofenilo y fenildiazenil.
Reactivos y Condiciones Comunes
Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Reactivos como halógenos, nucleófilos o electrófilos en condiciones apropiadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden dar lugar a varios productos sustituidos.
Aplicaciones Científicas De Investigación
2,5-Pirrolidindiona, 3-[[2-(4-clorofenil)etil]amino]-1-[4-(2-fenildiazenil)fenil]- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2,5-Pirrolidindiona, 3-[[2-(4-clorofenil)etil]amino]-1-[4-(2-fenildiazenil)fenil]- implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos a través de:
Unión a Enzimas o Receptores: Modulación de su actividad.
Interferencia con Procesos Celulares: Como la replicación del ADN o la síntesis de proteínas.
Inducción de Apoptosis: En células cancerosas a través de vías de señalización específicas.
Comparación Con Compuestos Similares
Compuestos Similares
2,5-Pirrolidindiona, 1-etil-: Un análogo más simple con diferentes grupos funcionales.
N-Etilsuccinimida: Otro compuesto relacionado con una estructura central similar.
Unicidad
2,5-Pirrolidindiona, 3-[[2-(4-clorofenil)etil]amino]-1-[4-(2-fenildiazenil)fenil]- es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
1040869-27-9 |
|---|---|
Fórmula molecular |
C24H21ClN4O2 |
Peso molecular |
432.9 g/mol |
Nombre IUPAC |
3-[2-(4-chlorophenyl)ethylamino]-1-(4-phenyldiazenylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H21ClN4O2/c25-18-8-6-17(7-9-18)14-15-26-22-16-23(30)29(24(22)31)21-12-10-20(11-13-21)28-27-19-4-2-1-3-5-19/h1-13,22,26H,14-16H2 |
Clave InChI |
CQPWLBYKHZTCNH-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)N=NC3=CC=CC=C3)NCCC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-6-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11636248.png)
![7-[(4-ethenylbenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one](/img/structure/B11636254.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636268.png)
![2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11636276.png)

![5-(4-chlorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11636289.png)

![(2Z)-3-amino-3-(benzylamino)-2-[(Z)-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)methyl]prop-2-enenitrile](/img/structure/B11636297.png)
![3-hydroxy-5-(4-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636310.png)

![1-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11636313.png)
![3-[(Z)-[(4-Methylphenyl)imino]methyl]quinolin-2-OL](/img/structure/B11636318.png)
![(5E)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B11636324.png)
